N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-24-11-13(9-22-24)17-16(19-6-7-20-17)10-21-18(25)15-8-12-4-2-3-5-14(12)23-15/h2-9,11,23H,10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDSDXQXDYVUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Moiety: Starting with 1-methyl-1H-pyrazole, the compound is often synthesized through cyclization reactions involving hydrazine and 1,3-diketones under acidic or basic conditions.
Pyrazine Ring Construction: The pyrazine ring can be constructed via condensation reactions involving diamines and diketones or through cyclization of appropriate precursors.
Indole Synthesis: The indole ring is typically synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reactions: The final step involves coupling the pyrazole-pyrazine intermediate with the indole-2-carboxamide through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and indole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the pyrazine ring, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially at the indole and pyrazole rings, using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, HOBt.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed for their potential biological activities.
Scientific Research Applications
Structural Representation
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects due to its ability to interact with various biological targets. Key areas of interest include:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results indicate a promising lead for developing new anticancer agents.
- Anti-inflammatory Effects : The structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
Enzyme Inhibition Studies
Research indicates that compounds with similar structures often act as enzyme inhibitors. N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide may exhibit similar properties, making it a candidate for further investigation in drug discovery efforts targeting specific enzymes involved in disease pathways.
Material Science
The rigid structure of this compound makes it an interesting subject for material science research:
- Crystal Engineering : The unique arrangement of heterocycles could lead to the development of novel crystalline materials with specific properties.
The biological activities of this compound are expected to be influenced by its structural characteristics:
| Biological Activity | Potential Mechanism |
|---|---|
| Antiviral | Interaction with viral enzymes |
| Antimicrobial | Disruption of bacterial cell walls |
| Antitumor | Induction of apoptosis in cancer cells |
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Study 1: Anticancer Potential
A study focused on the cytotoxicity of this compound against various cancer cell lines demonstrated significant efficacy, suggesting its potential as an anticancer agent.
Study 2: Anti-inflammatory Activity
Research exploring the anti-inflammatory effects revealed that derivatives of this compound could inhibit pro-inflammatory cytokines, indicating a potential therapeutic application in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Implications :
- The pyrazine-indole scaffold in the target compound may offer distinct electronic properties compared to pyrrole () or quinazoline () cores, influencing binding affinity and metabolic stability.
- The 1-methylpyrazole group is a common feature in all compounds, suggesting its role in enhancing solubility or target interactions .
Observations :
- High HPLC purity (>98%) in Compound 41 underscores robust purification protocols, a critical factor in preclinical development .
Physicochemical and Spectroscopic Properties
Analysis :
- The target compound’s indole NH proton (if present) would likely resonate near δ 11.55 ppm, similar to Compound 41 .
- Lower molecular weight of ’s compound (374.4 g/mol) vs. Compound 41 (392.2 g/mol) may correlate with improved bioavailability.
Key Research Findings and Implications
- Isomerization Effects : Pyrazolo-pyrimidine derivatives () undergo isomerization under varying conditions, highlighting the importance of reaction control to avoid undesired byproducts . This suggests that the target compound’s stability must be rigorously assessed.
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide is a compound that has drawn significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole moiety, which is known for its diverse biological activities. Its molecular formula is , and it has a molecular weight of 342.37 g/mol. The unique arrangement of functional groups within the molecule contributes to its interaction with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in various biochemical pathways, particularly those involved in cancer progression.
- Receptor Modulation : It interacts with various receptors, potentially modulating their activity and influencing cellular responses.
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could contribute to its therapeutic effects against oxidative stress-related diseases.
Anticancer Potential
Numerous studies have evaluated the anticancer properties of similar pyrazole derivatives, indicating promising results:
- Cell Line Studies : In vitro studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For instance, compounds with structural similarities to this compound exhibited IC50 values ranging from 0.01 µM to 0.49 µM against these cell lines .
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | A549 | 0.49 |
| Pyrazole Derivative B | MCF7 | 0.01 |
| N-(3-(1-methyl-pyrazol)) | HCT116 | 0.16 |
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties akin to other pyrazole derivatives. Research has highlighted the ability of certain pyrazoles to inhibit pro-inflammatory cytokines such as TNFα and IL-6, suggesting a potential role in managing inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds, providing insights into their biological activities:
- Study by Li et al. : Investigated the cytotoxic effects of pyrazole derivatives on various cancer cell lines, revealing significant growth inhibition and apoptosis induction .
- Research on Pyrazolyl-Ureas : Highlighted the effectiveness of pyrazolyl derivatives as inhibitors of IKK-2, a key enzyme in inflammatory signaling pathways, with some compounds showing IC50 values as low as 0.013 µM .
- Structural Analysis : Crystallographic studies have confirmed the stability and binding affinity of pyrazole-containing compounds to their biological targets, reinforcing their potential as drug candidates .
Q & A
Q. What are the standard synthetic routes for N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide?
The compound is typically synthesized via multi-step coupling reactions. For example, pyrazine intermediates can be functionalized with a 1-methylpyrazole moiety using Suzuki-Miyaura cross-coupling, followed by methylene bridge formation and indole carboxamide conjugation. Key steps include:
- Activation of the pyrazin-2-ylmethyl group for nucleophilic substitution.
- Use of coupling agents like EDCI/HOBt for amide bond formation between the indole-2-carboxylic acid and the amine intermediate.
- Purification via column chromatography or recrystallization, with yields ranging from 24% to 85% depending on reaction optimization .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- 1H/13C NMR : Assigns proton environments (e.g., indole NH at δ ~11.5 ppm, pyrazine aromatic protons at δ ~8.5–9.0 ppm) and confirms regiochemistry .
- LCMS/HRMS : Validates molecular weight (e.g., ESIMS m/z: ~392–364) and purity (>95%) .
- HPLC : Quantifies purity (>97%) and detects trace impurities under reverse-phase conditions .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
- Solubility : Tested in DMSO, aqueous buffers (PBS), and simulated biological fluids using nephelometry or UV-Vis spectroscopy.
- Stability : Evaluated via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Indole derivatives often require protection from light and oxidation .
Advanced Research Questions
Q. How can structural contradictions in X-ray crystallography data be resolved during refinement?
Use the SHELX suite (SHELXL/SHELXS) for high-resolution refinement. Key strategies include:
- Applying restraints for disordered regions (e.g., flexible pyrazole/pyrazine groups).
- Validating hydrogen bonding networks with Olex2 or Coot.
- Cross-verifying thermal displacement parameters (ADPs) against electron density maps .
Q. What experimental design principles optimize reaction yields for analogs with trifluoromethyl or bulky substituents?
- Catalyst Screening : Pd(PPh3)4 for cross-coupling reactions improves efficiency with electron-deficient pyrazines.
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for SNAr reactions on pyrazine rings.
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions in amide coupling steps .
Q. How do researchers address discrepancies in biological activity data across similar compounds?
- SAR Analysis : Compare analogs (e.g., pyridine vs. pyrazine cores) using in vitro assays (IC50, Ki). For example, replacing indole with benzimidazole reduces kinase inhibition by ~50%, suggesting indole’s critical role in target binding .
- Computational Docking : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .
Q. What methodologies elucidate the compound’s mechanism of action in cellular models?
- Binding Assays : Radioligand displacement (e.g., [3H]-labeled competitors) to determine affinity for receptors.
- Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream targets (e.g., MAPK/ERK pathways).
- CRISPR Knockout : Validate target specificity by deleting putative binding proteins and monitoring activity loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
